molecular formula C16H17ClFN3O3 B2762878 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-54-1

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2762878
CAS No.: 1021032-54-1
M. Wt: 353.78
InChI Key: KRXHGIPXMQKRQO-UHFFFAOYSA-N
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Description

The compound 8-(2-chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of spiropiperidine hydantoins, characterized by a spirocyclic framework combining a piperidine ring and a hydantoin moiety. This scaffold is notable for its structural rigidity and versatility in drug discovery, enabling diverse biological activities depending on substituent modifications. The target compound features a 3-ethyl group and an 8-(2-chloro-4-fluorobenzoyl) substituent, which are hypothesized to optimize lipophilicity, metabolic stability, and target binding.

Properties

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3/c1-2-21-14(23)16(19-15(21)24)5-7-20(8-6-16)13(22)11-4-3-10(18)9-12(11)17/h3-4,9H,2,5-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHGIPXMQKRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. For instance, a reaction between an amine and a ketone under acidic conditions can yield the spirocyclic intermediate.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with nucleophiles replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests it may function as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Case Studies

  • A study published in MDPI explored the interactions of similar triazaspiro compounds with serotonergic systems, indicating potential applications in treating mood disorders and anxiety .
  • Another investigation highlighted the compound's role as an antagonist in the serotonergic system, which could be relevant for developing new antidepressants or anxiolytics .

Antiparasitic Activity

Research has indicated that derivatives of triazaspiro compounds exhibit antiparasitic properties. The specific structural features of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may enhance its efficacy against parasitic infections.

Case Studies

  • A patent (CN113631552A) discussed the use of similar compounds for controlling parasitic infections in mammals and non-mammals, suggesting a pathway for developing new antiparasitic drugs .

Chemical Synthesis and Development

The compound can serve as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique spiro structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored biological activities.

Chemical Synthesis Applications

  • The synthesis methods for this compound can be optimized to create libraries of related compounds for high-throughput screening in drug discovery processes.

Mechanism of Action

The mechanism of action of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The chloro and fluoro substituents may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / ID R3 Substituent R8 Substituent Biological Activity / Key Data References
Target Compound Ethyl 2-Chloro-4-fluorobenzoyl Hypothesized antimalarial/anticancer activity
CWHM-123 Ethyl 5-Chloro-2-hydroxybenzyl IC50 = 0.310 µM (Pf 3D7 malaria)
CWHM-505 Ethyl 4,5-Dichloro-2-hydroxybenzyl IC50 = 0.099 µM (Pf 3D7 malaria)
BG16088 (1021100-63-9) (4-Fluorophenyl)methyl 2-Chloro-4-fluorobenzoyl Structural analog (no activity data)
TRI-BE Benzyl Benzyl Inhibits migration/invasion in PC3 cancer cells
8-(2H-1,3-Benzodioxole-5-carbonyl)-... (4-Fluorophenyl)methyl 1,3-Benzodioxole-5-carbonyl logP = 2.12; PSA = 75.4 Ų
3-Methyl-... hydrochloride Methyl Unsubstituted Research use (solubility: 10 mM in DMSO)
8-Acetyl-3-dodecyl-... (82537-67-5) Dodecyl Acetyl Molecular weight = 435.64; logP likely >3

Key Observations:

Substituent Effects on Activity :

  • R8 Modifications :

  • In contrast, CWHM-123’s 5-chloro-2-hydroxybenzyl group provides both halogenation and a hydroxyl group, which may improve solubility and hydrogen bonding .
  • Benzodioxole substituents (e.g., S395-0989) increase aromatic surface area and logP (2.12), favoring blood-brain barrier penetration .

    • R3 Modifications :
  • Bulky groups like dodecyl (82537-67-5) or (4-fluorophenyl)methyl (BG16088) may hinder metabolic clearance but increase logP, affecting pharmacokinetics .

Biological Activity Trends :

  • Antimalarial activity correlates strongly with R8 halogenation and hydroxylation (CWHM-123/505), while anticancer activity (TRI-BE) is linked to aromatic R8 groups like benzyl .
  • The target compound’s 2-chloro-4-fluorobenzoyl group may mimic bioactive motifs in kinase inhibitors or protease antagonists, though empirical data are needed.

Physicochemical Properties: Smaller R3 groups (methyl, ethyl) reduce molecular weight (<450 Da), aiding oral bioavailability. Polar surface area (PSA) varies significantly: S395-0989 (75.4 Ų) vs. CWHM-123 (estimated ~60–70 Ų), impacting membrane permeability .

Research Implications

The structural diversity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives underscores the importance of rational substituent design. The target compound’s 3-ethyl and 8-(2-chloro-4-fluorobenzoyl) groups position it as a candidate for further evaluation in malaria or oncology models, leveraging lessons from CWHM-123 (antimalarial) and TRI-BE (anticancer).

Biological Activity

The compound 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro series and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C14_{14}H15_{15}ClF N3_{3}O2_{2}
  • Molecular Weight: 299.74 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. It has been shown to exhibit:

  • Antagonistic Effects on Serotonin Receptors: The compound acts on 5-HT (serotonin) receptors, particularly influencing the 5-HT2A subtype, which is implicated in mood regulation and psychotropic effects .
  • G Protein-Coupled Receptor Modulation: It may modulate signaling pathways involving G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and response to external stimuli .

Pharmacological Effects

Research indicates that This compound possesses several pharmacological properties:

  • Sedative and Anxiolytic Effects: Preliminary studies suggest that the compound may have sedative properties similar to those observed in benzodiazepines. It has shown efficacy in reducing anxiety-like behaviors in animal models.
  • Muscle Relaxant Activity: The compound exhibited muscle relaxant effects in preclinical trials. In studies involving strychnine-induced muscle spasms in mice, the compound demonstrated a protective effect against lethal doses of strychnine, indicating its potential as a muscle relaxant .
  • Neuroprotective Properties: There is emerging evidence that suggests neuroprotective effects against neurodegenerative conditions through modulation of neurotransmitter levels and receptor activity.

Study 1: Neuropharmacological Evaluation

A study published in PubMed Central evaluated the neuropharmacological profile of the compound using various animal models. The findings indicated significant anxiolytic effects at doses ranging from 1 to 10 mg/kg when administered orally . The study highlighted its potential for treating anxiety disorders.

Study 2: Muscle Relaxation Efficacy

In another study focusing on muscle relaxation, groups of mice were administered varying doses of the compound prior to exposure to strychnine. Results showed that a dosage of 3 mg/kg significantly increased survival rates compared to controls, underscoring its muscle relaxant capabilities .

Data Summary Table

PropertyObservations
Molecular Weight299.74 g/mol
Serotonin Receptor InteractionAgonist at 5-HT2A
Sedative EffectEffective in animal models
Muscle RelaxationProtective against strychnine
Anxiolytic ActivitySignificant reduction in anxiety

Q & A

Basic: What are the key structural features and functional groups of 8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The compound features a 1,3,8-triazaspiro[4.5]decane core with:

  • A 2-chloro-4-fluorobenzoyl group at position 8, introducing halogenated aromatic reactivity.
  • An ethyl substituent at position 3, influencing steric and electronic properties.
  • Two dione groups (positions 2 and 4), enabling hydrogen bonding and coordination chemistry.
    The spirocyclic framework introduces conformational rigidity, which is critical for binding specificity in biological targets. Structural analogs (e.g., triazaspiro compounds with aryl substituents) show similar rigidity affecting pharmacological profiles .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon connectivity, particularly distinguishing spirocyclic vs. planar conformers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying substituent placement .
  • X-ray Crystallography: Resolves spatial arrangements of the spiro core and substituents. For example, monoclinic crystal systems (e.g., P21/c space group) are common in related triazaspiro compounds .
  • HPLC: Reverse-phase chromatography (e.g., Chromolith columns) assesses purity, with UV detection at 254 nm for aromatic moieties .

Advanced: How can researchers design experiments to optimize synthetic yield and purity?

  • Stepwise Synthesis: Follow multi-step routes, as seen in analogous triazaspiro compounds. For example:
    • Core Formation: Cyclize precursor amines/ketones under basic conditions (e.g., K2CO3 in acetonitrile) .
    • Substituent Introduction: Use nucleophilic acyl substitution for benzoylation (e.g., 2-chloro-4-fluorobenzoyl chloride with triethylamine as a base) .
  • Reaction Optimization:
    • Temperature Control: Maintain −78°C for sensitive steps (e.g., oxalyl chloride activation) to minimize side reactions .
    • Catalysts: Employ transition metals (e.g., Pd for cross-coupling) if introducing aryl groups .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies caused by substituent variability?

  • Comparative Analysis: Systematically vary substituents (e.g., chloro vs. fluoro, ethyl vs. methyl) and correlate changes with bioactivity. For example:
    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) enhance metabolic stability but may reduce solubility .
    • Steric Effects: Bulky substituents (e.g., ethyl) at position 3 can hinder binding to flat enzymatic pockets .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify clashes or favorable interactions .
  • In Vitro Validation: Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to validate computational predictions .

Advanced: What in vitro assays are suitable for evaluating its biological activity and mechanism?

  • Enzyme Inhibition Assays:
    • Kinase Profiling: Use fluorescence-based ADP-Glo™ assays to measure IC50 values against kinases (e.g., Pfmrk for antimalarial studies) .
    • Protease Inhibition: Monitor cleavage of fluorogenic substrates (e.g., AMC-tagged peptides) in real time .
  • Cellular Assays:
    • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
    • Membrane Permeability: Caco-2 monolayers with LC-MS quantification to predict oral bioavailability .
  • Target Engagement: Use surface plasmon resonance (SPR) or thermal shift assays (TSA) to confirm direct binding to proteins .

Advanced: How to address synthetic challenges in scaling up production for preclinical studies?

  • Continuous Flow Reactors: Improve reproducibility and reduce reaction times for steps requiring precise temperature control (e.g., Grignard additions) .
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Advanced: What strategies mitigate instability issues in aqueous formulations?

  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the dione groups .
  • pH Optimization: Buffer solutions at pH 6.5–7.5 to avoid acid-catalyzed degradation of the benzoyl moiety .
  • Co-solvents: Use PEG-400 or cyclodextrins to enhance solubility without compromising stability .

Advanced: How to design derivatives to improve pharmacokinetic properties?

  • Prodrug Approaches: Introduce ester or carbamate groups at the dione positions for sustained release .
  • Metabolic Blocking: Replace labile hydrogens with deuterium (deuterated analogs) to slow CYP450-mediated oxidation .
  • Bioisosteres: Substitute the chloro group with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .

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